molecular formula C9H9BrO2S B1441561 1-Bromo-4-(cyclopropanesulfonyl)benzene CAS No. 648906-28-9

1-Bromo-4-(cyclopropanesulfonyl)benzene

Cat. No. B1441561
CAS RN: 648906-28-9
M. Wt: 261.14 g/mol
InChI Key: YTJMDWOCBCVVGM-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopropanesulfonyl)benzene is a chemical compound with the molecular formula C9H9BrO2S. It has a molecular weight of 261.14 g/mol . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1-Bromo-4-(cyclopropanesulfonyl)benzene could involve electrophilic aromatic substitution reactions . A detailed synthesis analysis would require more specific information or context.


Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-4-(cyclopropanesulfonyl)benzene could include nucleophilic substitution reactions . A detailed chemical reactions analysis would require more specific information or context.


Physical And Chemical Properties Analysis

1-Bromo-4-(cyclopropanesulfonyl)benzene has a density of 1.7±0.1 g/cm3, a boiling point of 391.0±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 61.6±3.0 kJ/mol and a flash point of 190.3±25.7 °C .

Scientific Research Applications

Synthesis and Catalysis

1-Bromo-4-(cyclopropanesulfonyl)benzene is involved in various synthesis processes and catalytic reactions. For instance, its derivatives participate in multi-coupling reactions with electrophiles such as aldehydes, ketones, nitriles, and alkynes in the presence of zinc metal, leading to the formation of unsaturated sulfones. These sulfones can further react with soft or hard nucleophiles to yield highly functionalized sulfones, which can be transformed into enones or dienones. This demonstrates the compound's versatility as a multi-coupling reagent synthetically equivalent to certain synthons, highlighting its significant role in synthetic organic chemistry (Auvray, Knochel, & Normant, 1985).

Molecular Complexity and Diversity

The compound also serves as a precursor in reactions leading to the assembly of complex molecules. For example, 1-Bromo-2-(cyclopropylidenemethyl)benzenes, closely related to 1-Bromo-4-(cyclopropanesulfonyl)benzene, react with 2-alkynylphenols under palladium catalysis to produce indeno[1,2-c]chromenes. This reaction allows for the efficient introduction of molecular complexity and diversity from readily available starting materials, showcasing the compound's utility in the construction of complex molecular architectures (Pan, Luo, Ding, Fan, & Wu, 2014).

Fluorescence Properties

Furthermore, derivatives of 1-Bromo-4-(cyclopropanesulfonyl)benzene, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, have been synthesized and their fluorescence properties investigated. These compounds exhibit aggregation-induced emission (AIE) characteristics, with significantly higher fluorescence intensity in the solid state compared to the solution state. This property is valuable for applications in materials science, particularly in the development of fluorescent materials and sensors (Zuo-qi, 2015).

Safety And Hazards

1-Bromo-4-(cyclopropanesulfonyl)benzene is used for R&D purposes only and is not intended for medicinal, household, or other uses . The safety data sheet for this compound should be referred to for detailed safety and hazard information .

properties

IUPAC Name

1-bromo-4-cyclopropylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJMDWOCBCVVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716492
Record name 1-Bromo-4-(cyclopropanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(cyclopropylsulfonyl)benzene

CAS RN

648906-28-9
Record name 1-Bromo-4-(cyclopropylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648906-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(cyclopropanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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